molecular formula C18H20ClN3O B2398485 4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034226-73-6

4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2398485
CAS No.: 2034226-73-6
M. Wt: 329.83
InChI Key: XODSJIWLIBRVTG-UHFFFAOYSA-N
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Description

4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group and a pyridin-3-yl-piperidin-4-yl-methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting pyridine with appropriate reagents under controlled conditions.

    Substitution Reaction: The piperidine intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: The compound can be used in biological assays to study its effects on cellular processes.

    Industry: It may be used as an intermediate in the synthesis of more complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(pyridin-3-yl)benzamide
  • N-(pyridin-3-yl)piperidin-4-yl-methylbenzamide

Uniqueness

4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is unique due to the presence of both the 4-chloro and pyridin-3-yl-piperidin-4-yl-methyl groups, which may confer specific binding properties and biological activities not seen in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-16-5-3-15(4-6-16)18(23)21-12-14-7-10-22(11-8-14)17-2-1-9-20-13-17/h1-6,9,13-14H,7-8,10-12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODSJIWLIBRVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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